molecular formula C11H14N2O3 B2421123 3-Methyl-2-(pyridin-4-ylformamido)butanoic acid CAS No. 147218-37-9

3-Methyl-2-(pyridin-4-ylformamido)butanoic acid

Cat. No.: B2421123
CAS No.: 147218-37-9
M. Wt: 222.244
InChI Key: WYMJYCCLJLFXGK-UHFFFAOYSA-N
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Description

“3-Methyl-2-(pyridin-4-ylformamido)butanoic acid” is a chemical compound with the CAS Number: 147218-37-9 . It has a molecular weight of 222.24 and is also known by the IUPAC name N-isonicotinoylvaline . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14N2O3/c1-7(2)9(11(15)16)13-10(14)8-3-5-12-6-4-8/h3-7,9H,1-2H3,(H,13,14)(H,15,16) . The InChI key is WYMJYCCLJLFXGK-UHFFFAOYSA-N .

Scientific Research Applications

Analysis of Biomarkers in Smokers

A study by Jing et al. (2014) focuses on the quantitation of urinary biomarkers related to 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolic activation in smokers. Their methodology involved the analysis of derivatives, such as [pyridine-D4]4-hydroxy acid, which is structurally related to 3-Methyl-2-(pyridin-4-ylformamido)butanoic acid, highlighting its significance in identifying the extent of NNK metabolic activation.

Metal-Organic Frameworks for Adsorption and Separation

Yang et al. (2019) discuss the synthesis of a new anionic metal-organic framework using a tetratopic acid ligand with double Lewis pyridine sites. This framework shows potential for the efficient removal of organic cationic dyes, suggesting applications for compounds like this compound in environmental remediation.

Extraction of Pyridine Derivatives

Kumar and Babu (2009) explore the extraction of pyridine-3-carboxylic acid using various solvents and extractants. This research indicates the potential for similar methodologies to be applied in the extraction and purification of related compounds like this compound.

Safety and Hazards

The safety information for “3-Methyl-2-(pyridin-4-ylformamido)butanoic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety precautions.

Properties

IUPAC Name

3-methyl-2-(pyridine-4-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(2)9(11(15)16)13-10(14)8-3-5-12-6-4-8/h3-7,9H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMJYCCLJLFXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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